molecular formula C10H19NO4 B6151373 (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid CAS No. 2580091-79-6

(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid

Cat. No.: B6151373
CAS No.: 2580091-79-6
M. Wt: 217.3
InChI Key:
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Description

(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis due to its stability and ease of removal under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid typically involves the protection of the amino group of the corresponding amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids, including this compound, follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid undergoes several types of chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent.

Major Products Formed

    Deprotection: The major product is the free amino acid.

    Coupling: The major products are peptides with the Boc group removed.

Scientific Research Applications

(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Mechanism of Action

The mechanism of action of (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

    (3S)-4-amino-3-methylbutanoic acid: Lacks the Boc protecting group.

    (3S)-4-{[(benzyloxy)carbonyl]amino}-3-methylbutanoic acid: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

Uniqueness

The uniqueness of (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid lies in the stability and ease of removal of the Boc protecting group. This makes it particularly useful in peptide synthesis, where selective deprotection is crucial .

Properties

CAS No.

2580091-79-6

Molecular Formula

C10H19NO4

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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